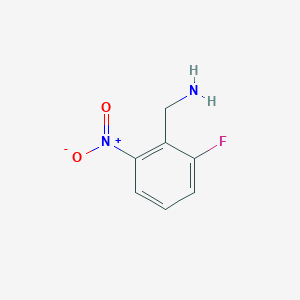

2-Fluoro-6-nitrobenzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-6-nitrobenzylamine is an organic compound with the molecular formula C7H7FN2O2 It is characterized by the presence of a fluorine atom and a nitro group attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-nitrobenzylamine typically involves the nitration of 2-fluorobenzylamine. The process begins with the fluorination of benzylamine, followed by nitration using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-nitrobenzylamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The benzylamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

Substitution: Nucleophiles such as amines, thiols, or halides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 2-Fluoro-6-aminobenzylamine.

Substitution: Various substituted benzylamines depending on the nucleophile used.

Oxidation: 2-Fluoro-6-nitrobenzaldehyde or 2-Fluoro-6-nitrobenzoic acid.

Scientific Research Applications

2-Fluoro-6-nitrobenzylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-nitrobenzylamine is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The fluorine atom enhances the compound’s stability and bioavailability. The benzylamine moiety can interact with various enzymes and receptors, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

4-Nitrobenzylamine: Similar structure but lacks the fluorine atom.

2-Fluoro-6-(trifluoromethyl)benzylamine: Contains a trifluoromethyl group instead of a nitro group.

2-Nitrobenzylamine: Similar structure but lacks the fluorine atom.

Uniqueness: 2-Fluoro-6-nitrobenzylamine is unique due to the presence of both a fluorine atom and a nitro group on the benzylamine structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Biological Activity

2-Fluoro-6-nitrobenzylamine is an organic compound characterized by the presence of a fluorine atom and a nitro group on a benzylamine structure. Its molecular formula is C7H7F1N2O2 with a molecular weight of 170.14 g/mol. This unique arrangement of substituents contributes to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry. However, the biological activity of this compound is not extensively documented, necessitating further investigation.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Benzene Ring : Substituted at the 2-position with a fluorine atom and at the 6-position with a nitro group.

- Amine Group : Attached to the benzyl carbon, which enhances its reactivity.

This structural configuration suggests that this compound may exhibit interactions similar to other compounds with nitro and amine functionalities, potentially influencing biological targets.

Antimicrobial Activity

Nitro groups in organic compounds are often linked to antimicrobial properties. For instance, studies have shown that nitro-substituted benzylamines can inhibit bacterial growth and possess antifungal activities. The mechanism typically involves interference with microbial DNA or protein synthesis.

Anticancer Potential

Research indicates that compounds containing both nitro and amine groups may exhibit anticancer activity. The nitro group can undergo reduction in hypoxic tumor environments, leading to the generation of reactive intermediates that can induce apoptosis in cancer cells. Similar analogs have demonstrated effectiveness against various cancer cell lines.

The biological activity of this compound is hypothesized to involve:

- Enzyme Interaction : The amine functionality may facilitate binding to enzymes or receptors, potentially leading to enzyme inhibition or receptor modulation.

- Redox Reactions : The nitro group can participate in redox reactions, influencing the compound's reactivity and interactions within biological systems.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into the potential biological activity of this compound:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Nitrobenzylamine | Nitro group at position 4 on benzylamine | Different position of nitro affects reactivity |

| 2-Nitrobenzylamine | Nitro group at position 2 on benzylamine | Similar reactivity but lacks fluorine |

| 4-Fluorobenzylamine | Fluorine at position 4 on benzylamine | Different substitution pattern |

| 3-Fluoroaniline | Fluorine at position 3 on aniline | Affects electronic properties differently |

The uniqueness of this compound lies in its specific arrangement of substituents, which influences its chemical behavior and potential biological activity.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, several investigations into related compounds provide valuable insights:

- Antimicrobial Studies : Research has shown that similar nitro-substituted compounds exhibit significant antimicrobial activity against Gram-positive bacteria.

- Anticancer Research : Analogous compounds have been tested for their efficacy against various cancer cell lines, revealing promising results in inducing cell death through apoptosis mechanisms .

- Enzyme Inhibition : Studies involving enzyme assays indicate that structurally related compounds can effectively inhibit key enzymes involved in metabolic pathways, suggesting a potential pathway for further exploration with this compound .

Properties

Molecular Formula |

C7H7FN2O2 |

|---|---|

Molecular Weight |

170.14 g/mol |

IUPAC Name |

(2-fluoro-6-nitrophenyl)methanamine |

InChI |

InChI=1S/C7H7FN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H,4,9H2 |

InChI Key |

YBAPHTXMJJUSFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.